molecular formula C12H24N2O8 B1246702 2'-Deamino-2'-hydroxyparomamine

2'-Deamino-2'-hydroxyparomamine

Cat. No.: B1246702
M. Wt: 324.33 g/mol
InChI Key: KXYGCYIEINSYLN-JCLMPDJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-deamino-2'-hydroxyparomamine is an amino cyclitol glycoside that is 4alpha,6alpha-diaminocyclohexane-1beta,2alpha,3beta-triol (2-deoxystreptamine) in which the pro-R hydroxy group is substituted by an alpha-D-glucosyl residue. It derives from a 2-deoxystreptamine. It is a conjugate base of a this compound(2+).

Properties

Molecular Formula

C12H24N2O8

Molecular Weight

324.33 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H24N2O8/c13-3-1-4(14)11(9(19)6(3)16)22-12-10(20)8(18)7(17)5(2-15)21-12/h3-12,15-20H,1-2,13-14H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1

InChI Key

KXYGCYIEINSYLN-JCLMPDJQSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)O)N

Origin of Product

United States

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